(1R,5S)-N-cyclopropyl-7-(4-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)phenyl)-N-(2,3-dimethylbenzyl)-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MK-8141, also known as ACT-077825, is a renin inhibitor that has been studied for its potential antihypertensive effects. Renin inhibitors are a class of drugs that target the renin-angiotensin system, which plays a crucial role in regulating blood pressure. MK-8141 significantly increases levels of immunoreactive renin but does not result in sustained reductions in blood renin activity .
Preparation Methods
The synthesis of MK-8141 involves several steps, including a diastereoselective Dieckmann cyclization of a diester to give the 3,9-diazabicyclo-[3.3.1]nonenes . The exact synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. Industrial production methods for MK-8141 would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
MK-8141 undergoes various chemical reactions typical of organic compounds. It can participate in oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MK-8141 has been primarily studied for its potential use in treating hypertension. It has shown substantial increases in immunoreactive renin levels without a persistent decrease in plasma renin activity . This makes it a valuable tool for studying the renin-angiotensin system and its role in blood pressure regulation. Additionally, MK-8141 can be used in research related to cardiovascular diseases and the development of new antihypertensive drugs .
Mechanism of Action
MK-8141 exerts its effects by inhibiting renin, an enzyme involved in the conversion of angiotensinogen to angiotensin I. This inhibition leads to an increase in immunoreactive renin levels but does not result in a sustained reduction in plasma renin activity . The molecular targets and pathways involved include the renin-angiotensin system, which plays a key role in regulating blood pressure and fluid balance in the body .
Comparison with Similar Compounds
MK-8141 is similar to other renin inhibitors such as aliskiren and ACT-178882 (MK-1597). MK-8141 is unique in that it significantly increases immunoreactive renin levels without a sustained reduction in plasma renin activity . This distinguishes it from other renin inhibitors that typically aim to reduce plasma renin activity. Aliskiren, for example, is a well-known renin inhibitor that has been approved for clinical use and has shown efficacy in lowering blood pressure .
Conclusion
MK-8141 is a renin inhibitor with unique properties that make it a valuable tool for scientific research, particularly in the study of hypertension and the renin-angiotensin system Its ability to increase immunoreactive renin levels without a sustained reduction in plasma renin activity sets it apart from other renin inhibitors
Properties
CAS No. |
903579-36-2 |
---|---|
Molecular Formula |
C35H39Cl2N3O3 |
Molecular Weight |
620.6 g/mol |
IUPAC Name |
(1S,5R)-N-cyclopropyl-7-[4-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]phenyl]-N-[(2,3-dimethylphenyl)methyl]-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide |
InChI |
InChI=1S/C35H39Cl2N3O3/c1-21-15-30(36)34(31(37)16-21)43-14-13-42-28-11-7-24(8-12-28)29-17-26-18-38-19-32(39-26)33(29)35(41)40(27-9-10-27)20-25-6-4-5-22(2)23(25)3/h4-8,11-12,15-16,26-27,32,38-39H,9-10,13-14,17-20H2,1-3H3/t26-,32-/m0/s1 |
InChI Key |
VKBBVOVNGWGZCA-IEWVHIKDSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)CN(C2CC2)C(=O)C3=C(C[C@H]4CNC[C@@H]3N4)C5=CC=C(C=C5)OCCOC6=C(C=C(C=C6Cl)C)Cl)C |
SMILES |
CC1=C(C(=CC=C1)CN(C2CC2)C(=O)C3=C(CC4CNCC3N4)C5=CC=C(C=C5)OCCOC6=C(C=C(C=C6Cl)C)Cl)C |
Canonical SMILES |
CC1=C(C(=CC=C1)CN(C2CC2)C(=O)C3=C(CC4CNCC3N4)C5=CC=C(C=C5)OCCOC6=C(C=C(C=C6Cl)C)Cl)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK-8141; MK8141; MK 8141; ACT 077825; ACT-077825; ACT077825 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.